Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide to 16-Heptadecynoic Acid for Advanced Research
Foreword: Beyond a Simple Fatty Acid
In the landscape of metabolic research and chemical biology, precision tools are paramount. 16-Heptadecynoic acid (16-HDYA) represents a significant leap forward in our ability to interrogate the complex life of fatty acids within biological systems. It is more than a simple lipid; it is a strategically designed chemical probe. The defining feature of this molecule is the terminal alkyne group, a small, biologically inert modification that provides a powerful chemical handle. This "handle" allows researchers to employ bioorthogonal "click chemistry" to visualize, identify, and quantify the metabolic fate of 16-HDYA with extraordinary specificity. This guide provides the foundational knowledge, practical protocols, and theoretical framework required for its effective application in a research setting, moving beyond a simple recitation of facts to explain the causality behind its use.
Section 1: Core Physicochemical and Handling Properties
A thorough understanding of a chemical probe's properties is the bedrock of reproducible and reliable experimentation. 16-HDYA is a long-chain fatty acid, a class of molecules notorious for their poor aqueous solubility.[1] This characteristic dictates every aspect of its handling, from stock solution preparation to its introduction into cell culture media.
1.1 Key Properties Summary
The fundamental properties of 16-Heptadecynoic Acid are summarized below. Adherence to proper storage and handling protocols is critical to maintaining the compound's integrity.
| Property | Value | Source |
| IUPAC Name | heptadec-16-ynoic acid | PubChem CID: 5312626[2] |
| CAS Number | 93813-16-2 | PubChem CID: 5312626[2] |
| Molecular Formula | C₁₇H₃₀O₂ | PubChem CID: 5312626[2] |
| Molecular Weight | 266.4 g/mol | PubChem CID: 5312626[2] |
| Appearance | Crystalline solid | APExBIO[3] |
| Storage | Store at -20°C | APExBIO[3] |
1.2 Solubility and Solution Preparation
The long alkyl chain of 16-HDYA renders it practically insoluble in aqueous buffers. Therefore, dissolving it first in an organic solvent is mandatory. The choice of solvent can influence experimental outcomes, particularly in cell-based assays where solvent toxicity is a concern.
| Solvent | Concentration | Source & Remarks |
| Ethanol | ~25 mg/mL | Cayman Chemical[1][4] |
| DMSO | ~10 mg/mL | Cayman Chemical[1][4] |
| Dimethylformamide (DMF) | ~25 mg/mL | Cayman Chemical[1][4] |
Expert Insight: For cell culture applications, DMSO is a common choice. However, it is crucial to prepare a concentrated primary stock (e.g., 10-50 mM in DMSO) and then dilute it serially to minimize the final DMSO concentration in the culture medium, which should ideally be kept below 0.1% (v/v) to avoid cytotoxicity. Aqueous solutions should not be stored for more than a day.[1]
Section 2: The Core Application: Metabolic Labeling via Click Chemistry
The primary utility of 16-HDYA is as a chemical reporter for tracing fatty acid metabolism. It leverages the principles of bioorthogonal chemistry, specifically the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[5] This reaction is exceptionally specific, high-yielding, and functions effectively in complex biological lysates, making it ideal for this purpose.[5][6]
2.1 The Experimental Paradigm
The workflow is a three-stage process. The causality is clear: we introduce a subtly modified building block, allow the cell's natural machinery to process it, and then use a highly specific chemical reaction to reveal where that building block has gone.
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Metabolic Incorporation: Cells are cultured in the presence of 16-HDYA. As a fatty acid, it is recognized and utilized by the cell's metabolic enzymes. It can be activated to Heptadecynoyl-CoA and incorporated into various lipid species (e.g., triglycerides, phospholipids) or attached to proteins via post-translational modification (e.g., acylation).
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Cell Lysis & Bioorthogonal Ligation: The cells are harvested and lysed. The alkyne-tagged biomolecules within the complex lysate are then "clicked" to a reporter molecule containing an azide group. This reporter can be a fluorophore (for imaging) or a biotin tag (for affinity purification and mass spectrometry).
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Analysis: The tagged biomolecules are analyzed. Fluorescently tagged proteins can be visualized in-gel or by microscopy, while biotin-tagged molecules can be enriched on streptavidin beads for subsequent identification by proteomics or lipidomics.
2.2 Workflow Visualization
The following diagram illustrates the logical flow of a typical metabolic labeling experiment using 16-HDYA.
Caption: Potential mechanism of P450 inactivation by an alkynoic acid.
This property suggests that 16-HDYA and its derivatives could be developed as specific inhibitors for enzymes involved in fatty acid metabolism, a pathway often dysregulated in diseases like cancer and metabolic syndrome.
3.2 Probing Anticancer Biology
Odd-chain saturated fatty acids, such as heptadecanoic acid (C17:0), have demonstrated anticancer properties. [7]Studies have shown C17:0 can induce apoptosis in pancreatic cancer cells and enhance sensitivity to chemotherapy. [7]Other odd-chain fatty acids have been shown to target cancer stem cells and key signaling pathways like JAK2/STAT3. [8][9]Given this context, 16-HDYA serves as an excellent tool to investigate whether its metabolic incorporation into cancer cell lipids alters cellular processes or could be leveraged for targeted therapies.
References
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Falck, J. R., et al. (1993). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Medicinal Chemistry, 36(10), 1418-1424. [Link]
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Kuda, O., et al. (2016). Liquid Chromatography-High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. ResearchGate. [Link]
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NMPPDB. Heptadecanoic acid, 16-methyl-, methyl ester. [Link]
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Lee, Y. M., et al. (2020). Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. Cancers, 12(8), 2199. [Link]
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Venn-Watson, S., & Butterworth, C. (2022). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 14(16), 3429. [Link]
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Hsieh, Y.-J., et al. (2020). Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling. Molecules, 25(11), 2583. [Link]
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